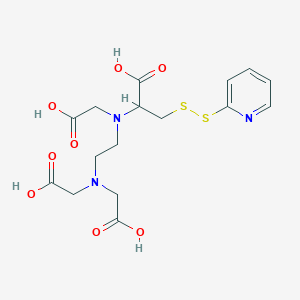

3,6-Biscarboxymethyl-3,6-diaza-2-methyldithio-(2-pyridyl)octane-1,8-dicarboxylic Acid

Description

The compound 3,6-Biscarboxymethyl-3,6-diaza-2-methyldithio-(2-pyridyl)octane-1,8-dicarboxylic Acid is a polyfunctional organic molecule featuring a complex octane backbone modified with multiple functional groups. Key structural attributes include:

- Diaza (N,N) groups at positions 3 and 6, each substituted with carboxymethyl moieties.

- A 2-pyridyl substituent, contributing π-π stacking and coordination capabilities.

- Dicarboxylic acid groups at positions 1 and 8, enabling pH-dependent solubility and metal chelation.

This structure suggests applications in coordination chemistry, catalysis, or biomedical research, particularly in metal-ion sequestration or enzyme inhibition. However, direct pharmacological or industrial data for this compound are absent in the provided evidence.

Properties

Molecular Formula |

C16H21N3O8S2 |

|---|---|

Molecular Weight |

447.5 g/mol |

IUPAC Name |

2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]-3-(pyridin-2-yldisulfanyl)propanoic acid |

InChI |

InChI=1S/C16H21N3O8S2/c20-13(21)7-18(8-14(22)23)5-6-19(9-15(24)25)11(16(26)27)10-28-29-12-3-1-2-4-17-12/h1-4,11H,5-10H2,(H,20,21)(H,22,23)(H,24,25)(H,26,27) |

InChI Key |

XATXEOKUEKWAQB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)SSCC(C(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Biscarboxymethyl-3,6-diaza-2-methyldithio-(2-pyridyl)octane-1,8-dicarboxylic Acid typically involves multi-step organic reactions. The process begins with the preparation of the pyridyl and diaza components, followed by their coupling through dithio linkages. The carboxymethyl groups are then introduced through carboxylation reactions under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3,6-Biscarboxymethyl-3,6-diaza-2-methyldithio-(2-pyridyl)octane-1,8-dicarboxylic Acid undergoes various chemical reactions, including:

Oxidation: The dithio groups can be oxidized to form disulfides.

Reduction: The compound can be reduced to break the dithio linkages.

Substitution: The carboxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and substituted derivatives from nucleophilic substitution .

Scientific Research Applications

3,6-Biscarboxymethyl-3,6-diaza-2-methyldithio-(2-pyridyl)octane-1,8-dicarboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Biscarboxymethyl-3,6-diaza-2-methyldithio-(2-pyridyl)octane-1,8-dicarboxylic Acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its carboxymethyl and diaza groups, which can then interact with biological molecules such as proteins and DNA. This chelation process is crucial for its applications in biochemistry and medicine .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules from the evidence, focusing on molecular features, applications, and safety profiles.

Table 1: Structural and Functional Comparison

Key Findings

Structural Complexity vs. Function: The target compound’s dithio and pyridyl groups differentiate it from β-lactams (e.g., cephalosporins in and penicillins in ), which prioritize β-lactam rings for antibacterial activity. Its multiple carboxylic acids align with Dibenzo-p-Dioxi-2,8-Dicarboxylic Acid’s antimicrobial mechanism, where carboxyl groups bind bacterial proteins (e.g., PrgX at -9.2 kcal/mol) . Unlike β-lactams, the target lacks a strained ring system, suggesting non-antibiotic applications (e.g., chelators for heavy-metal detoxification).

Safety and Handling :

- The cephalosporin in mandates strict safety protocols (e.g., artificial respiration if inhaled), while the target compound’s dithio group may pose reactivity risks, warranting similar precautions .

Binding and Reactivity :

- The pyridyl group in the target compound mirrors the cephalosporin’s pyridylthio moiety, which enhances stability and target affinity in antibiotics .

- Dicarboxylic acids in both the target and Dibenzo-p-Dioxi-2,8-Dicarboxylic Acid enable electrostatic interactions with proteins (e.g., Asn63A/Phe59B in ), though the latter’s rigid dibenzo core limits conformational flexibility compared to the octane backbone.

Research Implications and Gaps

- Data Limitations: No direct studies on its bioactivity or stability were found in the evidence. Comparative analysis relies on structural analogies to β-lactams and phenolic acids .

- Safety : Analogous dithio-containing compounds (e.g., disulfiram) require cautious handling, extrapolating from cephalosporin guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.